[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Overview
Description
[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound featuring multiple functional groups, including an imidazole ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and ethylsulfonyl groups. The piperidine and pyrrolidine rings are then synthesized and attached to the imidazole core through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include benzyl bromide, ethylsulfonyl chloride, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and pyrrolidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Benzyl-4-chlorophenyl)-2-(1H-imidazol-4-yl)ethanone]
- [1-(3-Benzyl-2-methylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Uniqueness
[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: is unique due to the presence of the ethylsulfonyl group, which can enhance its solubility and reactivity. Additionally, the combination of imidazole, piperidine, and pyrrolidine rings provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
[1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-2-31(29,30)23-24-16-21(27(23)17-19-8-4-3-5-9-19)18-25-14-10-20(11-15-25)22(28)26-12-6-7-13-26/h3-5,8-9,16,20H,2,6-7,10-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENFRJDQHDIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(CC3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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